N-(5-(Benzyloxy)pyridin-2-yl)acetamide
Description
N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a pyridine-derived acetamide compound characterized by a benzyloxy substituent at the 5-position of the pyridine ring and an acetamide group at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the benzyloxy moiety and hydrogen-bonding capacity via the acetamide group. Key spectroscopic data for analogous compounds include FTIR absorption bands at 3290 cm⁻¹ (N-H stretch) and 1629 cm⁻¹ (C=O stretch), as well as distinctive ¹H NMR signals such as δ 10.89 ppm (s, 1H, NH) .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(5-phenylmethoxypyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)16-14-8-7-13(9-15-14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17) |
InChI Key |
JZPLSKLVGWKHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 5-(Benzyloxy)pyridin-2-amine
The synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide begins with the preparation of 5-(benzyloxy)pyridin-2-amine, a key intermediate. Two primary approaches are documented:
Nitration-Reduction-Benzylation Sequence
-
Nitration : 5-Hydroxypyridine is nitrated using nitric acid in sulfuric acid at 0–5°C to yield 5-nitropyridin-2-ol.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, forming 5-aminopyridin-2-ol.
-
Benzylation : The hydroxyl group is benzylated using benzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Reaction Equation :
Direct Amination of 5-(Benzyloxy)pyridine
An alternative route involves aminating 5-(benzyloxy)pyridine via Buchwald-Hartwig coupling using palladium catalysts. This method avoids nitration but requires specialized ligands (e.g., XPhos) and higher temperatures (100–120°C).
Acetylation of 5-(Benzyloxy)pyridin-2-amine
The final step involves acetylating the primary amine group. Two acylation methods are prevalent:
Acetic Anhydride in Basic Conditions
Procedure :
-
5-(Benzyloxy)pyridin-2-amine (1 equiv) is dissolved in anhydrous dichloromethane (DCM).
-
Triethylamine (2 equiv) is added as a base, followed by acetic anhydride (1.2 equiv) at 0°C.
Work-Up :
Acetyl Chloride with Catalytic DMAP
Procedure :
-
5-(Benzyloxy)pyridin-2-amine (1 equiv) is reacted with acetyl chloride (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 4 hours.
Work-Up :
-
The solvent is evaporated, and the residue is recrystallized from ethanol/water (7:3).
Yield : 80–88%.
Reaction Mechanisms and Kinetics
Acylation Mechanism
The acetylation proceeds via a nucleophilic acyl substitution (Figure 1):
-
Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of acetic anhydride or acetyl chloride.
-
Tetrahedral Intermediate Formation : A transient tetrahedral intermediate forms, stabilized by the base (e.g., triethylamine).
-
Proton Transfer and Elimination : The base deprotonates the intermediate, facilitating the expulsion of the leaving group (acetate or chloride).
Rate-Limiting Step : The nucleophilic attack (Step 1) is rate-determining, with kinetics dependent on amine basicity and acylating agent reactivity.
Optimization Strategies and Challenges
Solvent and Temperature Effects
| Parameter | Acetic Anhydride Method | Acetyl Chloride Method |
|---|---|---|
| Solvent | DCM | THF |
| Temperature | 25°C | 66°C |
| Reaction Time | 6–8 hours | 4 hours |
| Yield | 75–85% | 80–88% |
The acetyl chloride method offers higher yields and shorter reaction times due to THF’s higher boiling point and DMAP’s catalytic role.
By-Product Formation and Mitigation
-
Over-Acylation : Excess acylating agent may lead to diacetylated products. Controlled stoichiometry (1.1–1.2 equiv) minimizes this.
-
Benzyl Group Cleavage : Strong acids or prolonged heating can hydrolyze the benzyl ether. Neutral or mildly basic conditions are preferred.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-(5-(Benzyloxy)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Medicinal Chemistry Applications
N-(5-(Benzyloxy)pyridin-2-yl)acetamide has shown promise in several areas of medicinal chemistry:
- Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Potential : The compound has been evaluated for its effects on various cancer cell lines. It demonstrates the ability to induce apoptosis and inhibit cell proliferation, suggesting potential applications in cancer therapy.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 25 | Moderate cytotoxicity observed |
| Similar pyridine derivatives | HeLa (cervical cancer) | 15 | Significant apoptosis induction |
| Other derivatives | A549 (lung cancer) | 10 | High cytotoxicity |
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of this compound demonstrated its capability to reduce inflammation markers in animal models. The compound was administered in varying doses, showing a dose-dependent reduction in inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against various cancer cell lines, including MCF7 and A549. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability at concentrations as low as 10 µM.
Mechanism of Action
The mechanism of action of N-(5-(Benzyloxy)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points :
- The target compound’s melting point (189–191°C) is lower than derivatives like 8b (241–242°C), likely due to the latter’s bulky benzoylpiperazine substituent, which enhances intermolecular interactions and crystal packing .
- Electron-withdrawing groups (e.g., bromo in ) may reduce melting points compared to electron-donating groups (e.g., benzyloxy) due to altered polarity .
Spectroscopic Trends :
- The acetamide C=O stretch (~1629–1650 cm⁻¹) and N-H stretch (~3290 cm⁻¹) are consistent across analogs .
- ¹H NMR signals for pyridinyl protons (δ 7.3–8.6 ppm) and NH groups (δ 10.8–10.9 ppm) are characteristic of this class .
Biological Activity: The benzyloxy derivative’s cytotoxicity () contrasts with FPR2 agonist activity in pyridazinone analogs (), highlighting scaffold-dependent pharmacological profiles. Piperazine-linked derivatives (e.g., 8b) may exhibit enhanced bioavailability due to increased hydrogen-bonding capacity .
Biological Activity
N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its promising biological activities. This compound features a unique structure characterized by a benzyloxy group attached to a pyridine ring and an acetamide functional group, which together contribute to its distinct chemical properties and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 234.26 g/mol
- Structure : The presence of both the benzyloxy and acetamide groups enhances the compound's binding affinity and specificity for various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and a modulator of enzyme targets involved in cancer pathways. Its interactions with biological molecules suggest potential roles in therapeutic applications aimed at treating inflammatory diseases and certain types of cancer .
The compound has shown affinity for specific enzymes and receptors involved in inflammatory responses and tumorigenesis. Understanding these interactions provides insights into its mechanism of action, which may involve modulation of enzyme activity associated with disease pathways.
Anti-inflammatory Activity
This compound has been investigated for its potential to inhibit inflammatory processes. In vitro studies have demonstrated its ability to modulate cytokine production and reduce inflammation markers, suggesting its utility in conditions characterized by chronic inflammation.
Cancer Pathway Modulation
The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. Specific studies have highlighted its interaction with key signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests that it may be effective in treating conditions such as rheumatoid arthritis or other inflammatory disorders.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of the compound on human cancer cell lines. Results indicated that treatment with this compound led to decreased viability and increased apoptosis in several cancer types, highlighting its potential as an anticancer therapeutic.
Q & A
Q. What unexplored research avenues exist for this compound in drug discovery?
- Methodological Answer :
- Polypharmacology : Explore dual-target inhibition (e.g., kinase and protease targets) using hybrid analogs .
- Prodrug Development : Modify the benzyloxy group to improve bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .
- High-Throughput Screening : Test compound libraries against orphan targets (e.g., neglected tropical disease proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
